Isooctyl 3-mercaptopropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

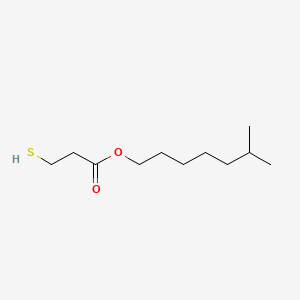

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUWXKIPGGZNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274150 | |

| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89136-90-3, 30374-01-7 | |

| Record name | 6-Methylheptyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89136-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030374017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089136903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-methylheptyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylheptyl 3-mercaptopropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2YYL7PUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isooctyl 3-mercaptopropionate (B1240610)

Abstract

Isooctyl 3-mercaptopropionate is a versatile organosulfur compound with significant applications in polymer chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action as a chain transfer agent, and relevant safety information. Detailed experimental protocols for its application in polymerization are also presented, alongside visualizations to elucidate key processes.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is an ester of 3-mercaptopropionic acid and isooctyl alcohol, incorporating both a thiol (-SH) group and an ester functional group, which dictate its chemical reactivity and utility.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O₂S | [1][2] |

| Molecular Weight | 218.36 g/mol | [3] |

| CAS Number | 30374-01-7 | [3] |

| EC Number | 250-157-6 | [3] |

| Density | 0.950 g/mL at 25 °C | [1][4][5] |

| Boiling Point | 109-112 °C at 2 mmHg | [1][4][5] |

| Refractive Index | n20/D 1.458 | [1][4][5] |

| Flash Point | 14 °F (-10 °C) - closed cup | [3] |

| Vapor Pressure | 0.28-0.45 Pa at 20-25 °C | [4] |

Synthesis of this compound

The most common industrial synthesis of this compound is through the direct esterification of 3-mercaptopropionic acid with isooctyl alcohol.[1] This is an equilibrium reaction that produces water as a byproduct.[1] To achieve high yields, the water is typically removed as it is formed, often through azeotropic distillation.[1] An acid catalyst is commonly employed to increase the reaction rate.[1] This synthesis method is noted for its high atom economy, with water being the only significant byproduct.[1] Conversion rates of over 98% and product purity of at least 99% can be achieved.[1]

Applications and Mechanism of Action

The primary application of this compound is as a chain transfer agent (CTA) in free-radical polymerization. It is used to control the molecular weight and molecular weight distribution of polymers, which is crucial for tailoring their physical properties for specific applications such as coatings and adhesives.[4]

In polymerization, a growing polymer chain radical can abstract the labile hydrogen atom from the thiol group of this compound. This terminates the growth of that particular polymer chain and creates a new thiyl radical (RS•) from the CTA.[3] This new radical can then initiate the polymerization of a new monomer molecule, starting the growth of a new polymer chain.[3] This process effectively "transfers" the radical activity from a growing polymer to a new, smaller chain, thereby reducing the average molecular weight of the final polymer.[3]

Experimental Protocols

Representative Protocol for Emulsion Polymerization of Styrene (B11656)

The following is a representative, generalized protocol for the unseeded batch emulsion polymerization of styrene using this compound as a chain transfer agent, based on methodologies described in the literature.

Materials:

-

Styrene (monomer)

-

Deionized water

-

Emulsifier (e.g., sodium dodecyl sulfate)

-

Buffer salt (e.g., sodium bicarbonate)

-

Initiator (e.g., potassium persulfate)

-

This compound (CTA)

-

Nitrogen gas

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve the emulsifier and buffer salt in deionized water.

-

Add the styrene monomer and the desired amount of this compound to the aqueous solution.

-

Heat the mixture to the reaction temperature (e.g., 70°C) while stirring and continuously bubbling nitrogen through the solution to remove oxygen.

-

Dissolve the initiator in a small amount of deionized water and add it to the reaction vessel to initiate polymerization.

-

Maintain the reaction at the set temperature under a nitrogen atmosphere for the desired reaction time.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

The resulting polymer latex can be further processed to isolate the polymer.

Table 2: Example of Reagent Quantities for Styrene Polymerization

| Component | Example Quantity | Purpose |

| Water | 500 g | Continuous phase |

| Styrene | 100 g | Monomer |

| Emulsifier | 3 g | Stabilize polymer particles |

| Buffer Salt | 0.5 g | Maintain pH |

| Initiator | 0.5 g | Start polymerization |

| This compound | 0.1 - 2 g | Chain transfer agent |

Note: The optimal quantities of each component, particularly the CTA, will depend on the desired final polymer properties.

Safety and Toxicology

This compound is a flammable liquid and should be handled with care.[3][6] It is harmful if swallowed and may cause an allergic skin reaction. It is also considered very toxic to aquatic life with long-lasting effects.

Table 3: GHS Hazard Classifications

| Hazard Class | Category |

| Flammable Liquids | 2 |

| Acute Toxicity, Oral | 4 |

| Skin Sensitization | 1 |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 |

Source:

Personal protective equipment, including eye protection, gloves, and appropriate respiratory protection, should be worn when handling this chemical.[3] It should be stored in a well-ventilated place, away from sources of ignition.[6]

Detailed toxicological studies and specific metabolic pathways for this compound are not extensively documented in publicly available literature. General toxicological screening methods are used for such chemicals to assess their potential for adverse health effects.

Conclusion

This compound is a key chemical intermediate, primarily utilized as an effective chain transfer agent for controlling polymer molecular weight. Its synthesis via direct esterification is efficient and produces a high-purity product. While it offers significant advantages in polymer production, its hazardous properties necessitate careful handling and adherence to safety protocols. Further research into its toxicological profile would be beneficial for a more complete understanding of its environmental and health impacts.

References

- 1. This compound | 30374-01-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chain transfer - Wikipedia [en.wikipedia.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. This compound | C11H22O2S | CID 104386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 30374-01-7 [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Isooctyl 3-mercaptopropionate (B1240610)

Abstract

This technical guide provides a comprehensive overview of Isooctyl 3-mercaptopropionate, an organosulfur compound with significant applications in polymer chemistry and potential, though less explored, uses in pharmaceutical sciences. This document details its chemical structure, physicochemical properties, synthesis protocols, and analytical procedures. Particular attention is given to its role as a chain transfer agent and the characteristics of its thiol group which are of interest in drug development for conjugation and nanoparticle formulation. All quantitative data are presented in standardized tables for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Identity and Structure

This compound is an ester of 3-mercaptopropionic acid and isooctyl alcohol.[1] The presence of a terminal thiol (-SH) group and an ester linkage defines its chemical reactivity and utility.[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 30374-01-7 | [1][2][3] |

| EC Number | 250-157-6 | [2][3][4] |

| Molecular Formula | C₁₁H₂₂O₂S | [1][3] |

| Molecular Weight | 218.36 g/mol | [1][4] |

| IUPAC Name | 6-methylheptyl 3-sulfanylpropanoate | [3] |

| SMILES | CC(C)CCCCCOC(=O)CCS | [3][4][5] |

| InChI Key | ZHUWXKIPGGZNJW-UHFFFAOYSA-N | [1][3][4] |

| Synonyms | Isooctyl β-mercaptopropionate, IOMP | [2][6] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic stench.[1][7] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Physical State | Liquid | Ambient | [1][3] |

| Boiling Point | 109-112 °C | at 2 mmHg | [1][5] |

| 285.9 °C | at 760 mmHg | [8] | |

| Density | 0.950 g/mL | at 25 °C | [1][5] |

| Refractive Index (n_D²⁰) | 1.458 | at 20 °C | [1][5] |

| Flash Point | -10 °C (14 °F) | Closed Cup | [4][9] |

| Vapor Pressure | 0.28-0.45 Pa | at 20-25 °C | [10] |

| LogP (Octanol/Water) | 4.62-5.33 | at 30 °C, pH 6.3 | [10] |

Synthesis and Manufacturing

The predominant industrial and laboratory synthesis of this compound is achieved through the direct acid-catalyzed esterification, specifically a Fisher esterification, of 3-mercaptopropionic acid with isooctyl alcohol.[1] The reaction is an equilibrium process, and to achieve high yields (often exceeding 98%), the water byproduct is continuously removed, typically via azeotropic distillation.[1]

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative Fisher esterification for the synthesis of this compound.

Materials:

-

3-mercaptopropionic acid

-

Isooctyl alcohol (6-methyl-1-heptanol)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Flask: To the flask, add isooctyl alcohol (1.0 eq), 3-mercaptopropionic acid (1.1 eq), and toluene (approx. 2 mL per gram of alcohol).

-

Catalyst Addition: While swirling, carefully add concentrated sulfuric acid (0.02 eq).

-

Reaction: Heat the mixture to reflux using a heating mantle. Collect the water azeotrope in the Dean-Stark trap. Continue reflux until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

-

Washing: Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude ester by vacuum distillation to obtain the final product.[1]

Analytical Methods and Characterization

The purity and identity of this compound are typically confirmed using chromatographic and spectroscopic techniques. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is particularly effective for assessing purity and separating the multiple isomers present in commercial preparations.[1]

Experimental Protocol: Purity Analysis by GC-MS

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for separating non-polar to semi-polar compounds (e.g., DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical concentration is ~1 mg/mL.

-

GC Method:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MSD Transfer Line: 280 °C

-

-

MS Method:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Analysis: Inject the prepared sample. Identify the peak(s) corresponding to this compound by comparing the retention time and the resulting mass spectrum with a reference standard or library data. Purity is determined by calculating the peak area percentage.[1][3]

Applications

Industrial Applications

The primary industrial use of this compound is as a chain transfer agent (CTA) in free-radical polymerization.[3] Its function is to control the molecular weight and molecular weight distribution of the resulting polymers. The thiol group readily donates a hydrogen atom to a growing polymer chain, terminating that chain and creating a new radical on the sulfur atom, which can then initiate a new polymer chain.

Relevance in Drug Development

While not a drug itself, this compound's chemical functionalities are relevant to drug development professionals for several reasons:

-

Thiol Group Reactivity: The sulfhydryl (-SH) group is a versatile functional handle. It can react with various electrophilic groups, making it useful for bioconjugation, where active pharmaceutical ingredients (APIs) are linked to targeting moieties, polymers, or surfaces.[11]

-

Nanoparticle Functionalization: Thiol-containing molecules exhibit strong affinity for the surfaces of noble metals like gold. This property is exploited in the development of gold nanoparticle (AuNP)-based drug delivery systems, where a thiol linker can attach drugs or targeting ligands to the nanoparticle surface.[5]

-

Prodrug Strategies: The ester linkage can be designed to be cleavable by endogenous esterases, offering a potential mechanism for prodrug activation and controlled release of a thiol-containing API.

Although direct applications of this compound in pharmaceutical formulations are not well-documented in peer-reviewed literature, its structure serves as a model for designing linkers and functional excipients for advanced drug delivery systems.[1]

Logical Relationship Diagram: Thiol Linkers in Drug Delivery

Caption: Role of thiol-containing linkers in creating drug delivery systems.

Safety and Handling

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, may be harmful if swallowed, and can cause an allergic skin reaction.[3][4] It is also very toxic to aquatic life with long-lasting effects.[3][4]

Table 3: GHS Hazard Information

| Hazard | Code(s) | Description | Source(s) |

| Pictograms | GHS02, GHS07, GHS09 | Flame, Exclamation Mark, Environment | |

| Signal Word | Danger | [4][9] | |

| Hazard Statements | H225 | Highly flammable liquid and vapour. | [3][4] |

| H302 | Harmful if swallowed. | [3][4] | |

| H317 | May cause an allergic skin reaction. | [3][4] | |

| H410 | Very toxic to aquatic life with long lasting effects. | [3][4] | |

| Precautionary Statements | P210, P273, P280, P301+P312, P302+P352, P501 | Keep away from heat, Avoid release to the environment, Wear protective gloves, IF SWALLOWED: Call a POISON CENTER, IF ON SKIN: Wash with plenty of soap and water, Dispose of contents/container to an approved waste disposal plant. | [4] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a cool, dry place in a tightly sealed container, protected from light.[9] Recommended storage temperature is 2-8°C.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4]

References

- 1. This compound | 30374-01-7 | Benchchem [benchchem.com]

- 2. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 9. lookchem.com [lookchem.com]

- 10. Thiol - Wikipedia [en.wikipedia.org]

- 11. Thiol Reactive Linkers | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Synthesis of Isooctyl 3-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isooctyl 3-mercaptopropionate (B1240610), an organosulfur compound with significant applications in materials science and organic synthesis. The document details the primary synthetic routes, experimental protocols, and relevant chemical data, tailored for professionals in research and development.

Introduction

Isooctyl 3-mercaptopropionate (IOMP) is an ester of 3-mercaptopropionic acid and isooctyl alcohol, with the chemical formula C11H22O2S.[1] It is a colorless to pale yellow liquid.[1] The molecule incorporates both a thiol (-SH) group and an ester functional group, which impart its characteristic chemical properties.[1] IOMP is primarily utilized as a chain transfer agent (CTA) in polymerization processes to control the molecular weight and distribution of polymers.[2][3][4][5] This control is crucial for tailoring the physical properties of polymers for specific applications.[1] It also serves as an intermediate in various organic syntheses.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 30374-01-7[2][3][5][6][7][8] |

| Molecular Weight | 218.36 g/mol [2][5][6] |

| Density | 0.950 g/mL at 25 °C[1][3][4][5] |

| Boiling Point | 109-112 °C at 2 mmHg[1][3][4][5] |

| Refractive Index (n20/D) | 1.458[1][3][4][5][6] |

| Flash Point | 14 °F[5] |

| Storage Temperature | 2-8°C (protect from light)[5] |

Synthetic Routes

There are two primary methods for the synthesis of this compound:

-

Direct Esterification: This is the most common method, involving the reaction of 3-mercaptopropionic acid with isooctyl alcohol.[1]

-

Thiolation of Acrylic Acid Ester: An alternative route involves the addition of hydrogen sulfide (B99878) (H₂S) to an acrylic acid ester, such as isooctyl acrylate (B77674).[1]

Route 1: Direct Esterification

This method is a classic Fischer esterification, an equilibrium process where water is eliminated.[1] To achieve high yields, the continuous removal of water is necessary, often accomplished through azeotropic distillation.[1] This process boasts high atom economy, with water being the main benign byproduct.[1] Conversion rates can exceed 98% with a product purity of at least 99%.[1]

Signaling Pathway: Direct Esterification

Caption: Mechanism of acid-catalyzed direct esterification.

Experimental Protocol: Direct Esterification

-

Reactor Setup: Equip a multi-necked round-bottom flask with a mechanical stirrer, a thermometer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.

-

Charging Reactants: Charge the flask with 3-mercaptopropionic acid and a slight excess of isooctyl alcohol. Add a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).[9]

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water is no longer being formed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

-

Purification: Filter to remove the drying agent.[1] Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to obtain pure this compound.[1]

Table 2: Typical Reaction Parameters for Direct Esterification

| Parameter | Value/Condition |

| Reactant Molar Ratio | 1 : 1.1 (3-mercaptopropionic acid : isooctyl alcohol) |

| Catalyst | p-Toluenesulfonic acid (p-TSA) |

| Solvent | Toluene |

| Temperature | Reflux temperature of the solvent |

| Reaction Time | 4-8 hours (until water collection ceases) |

| Purity (Post-distillation) | ≥99%[1] |

| Yield | >98%[1] |

Route 2: Thiolation of Isooctyl Acrylate

This alternative synthetic route involves the reaction of an acrylic acid ester with hydrogen sulfide.[1] This is a Michael-type addition reaction. The process conditions are carefully controlled to favor the formation of the desired mercaptopropionic acid ester over the creation of polythioesters.[1]

Logical Relationship: Thiolation Reaction

Caption: Key components and stages in the thiolation synthesis route.

Experimental Protocol: Thiolation of Isooctyl Acrylate

-

Reactor Setup: Use a pressure-resistant reactor equipped with a stirrer, temperature control, a gas inlet for hydrogen sulfide, and a system for monitoring pressure.

-

Charging Reactants: Charge the reactor with isooctyl acrylate.

-

Catalyst System: Add a weakly basic amine catalyst (0.2% to 3% by weight) and a polyether co-catalyst.[1][10]

-

Reaction Conditions:

-

Cool the reactor to the desired temperature, typically between 0°C and 40°C, to maximize the yield of the target product.[1]

-

Introduce hydrogen sulfide into the reactor. A high molar ratio of hydrogen sulfide to the acrylate ester (e.g., 1.25:1 to 5:1) is preferred to favor the desired reaction.[10]

-

Maintain the reaction under controlled pressure and temperature with continuous stirring.

-

-

Workup and Purification:

Table 3: Reaction Parameters for Thiolation

| Parameter | Value/Condition |

| Reactants | Isooctyl acrylate, Hydrogen sulfide (H₂S) |

| H₂S : Acrylate Molar Ratio | 1.25:1 to 5:1[10] |

| Catalyst | Weakly basic amine (e.g., NH₃, primary/secondary/tertiary amines)[1][10] |

| Co-catalyst | Polyether (e.g., poly(ethene glycol))[10] |

| Temperature | 0-40 °C[1] |

| Catalyst Concentration | 0.1% to 10% by weight[10] |

Purification and Characterization

Post-synthesis, a rigorous purification and characterization process is crucial to ensure the final product meets the required purity standards.[1]

-

Purification: The primary method for purification is vacuum distillation , which effectively isolates the IOMP from non-volatile impurities and catalysts.[1] Prior to distillation, filtration may be used to remove any solid catalyst residues.[1]

-

Characterization: The identity and purity of the synthesized IOMP are confirmed using a combination of analytical and spectroscopic techniques. Chromatographic methods are the primary means of assessing purity.[1]

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is applicable to both synthetic routes with minor variations.

Caption: General experimental workflow for IOMP synthesis.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It may be harmful if swallowed and can cause an allergic skin reaction.[2] It is also very toxic to aquatic life with long-lasting effects.[2]

-

Precautions: Handle in a well-ventilated place.[6] Wear suitable protective clothing, gloves, and eye/face protection.[6] Avoid contact with skin and eyes.[6] Prevent fire caused by electrostatic discharge.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[6]

Conclusion

The synthesis of this compound is well-established, with direct esterification being the most prevalent and atom-economical method. The alternative route via thiolation of isooctyl acrylate offers another viable pathway. Successful synthesis relies on careful control of reaction conditions to maximize yield and purity. Proper purification, primarily through vacuum distillation, is essential to obtain a high-purity product suitable for its primary application as a chain transfer agent in polymer manufacturing. Adherence to safety protocols is mandatory during the handling and synthesis of this compound.

References

- 1. This compound | 30374-01-7 | Benchchem [benchchem.com]

- 2. This compound | C11H22O2S | CID 104386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 30374-01-7 [chemicalbook.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. This compound CAS#: 30374-01-7 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 8. equationchemical.com [equationchemical.com]

- 9. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Isooctyl 3-mercaptopropionate CAS number 30374-01-7

An In-depth Technical Guide to Isooctyl 3-mercaptopropionate (B1240610) (CAS: 30374-01-7)

For Researchers, Scientists, and Drug Development Professionals

Isooctyl 3-mercaptopropionate (CAS number 30374-01-7), also known as isooctyl β-mercaptopropionate, is an organosulfur compound with the chemical formula C11H22O2S.[1] It is the ester of 3-mercaptopropionic acid and isooctyl alcohol. This colorless to pale yellow liquid possesses a distinct combination of a thiol (-SH) group and an ester functional group, which impart specific chemical properties leveraged in various industrial and research applications.[1] Primarily, it is recognized for its role as a highly effective chain transfer agent (CTA) in polymerization processes, allowing for the control of molecular weight and the distribution of polymers.[1][2] Its utility also extends to being an intermediate in the synthesis of other specialty chemicals, including PVC stabilizer intermediates and lubricant additives.[2][3] While patent literature has alluded to its potential in pharmaceutical formulations, specifically in drug delivery systems, its primary and well-documented application remains in materials science.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, its mechanism of action in polymerization, and essential safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, application, and in the design of experimental procedures.

| Property | Value |

| CAS Number | 30374-01-7 |

| Molecular Formula | C11H22O2S[1][4] |

| Molecular Weight | 218.36 g/mol [1][5] |

| Appearance | Clear, colorless liquid[1] |

| Density | 0.950 g/mL at 25 °C[1][4][6] |

| Boiling Point | 109-112 °C at 2 mmHg[1][4][6] |

| Refractive Index (n20/D) | 1.458[1][5] |

| Flash Point | 148.4°C[4] |

| Vapor Pressure | 0.28-0.45 Pa at 20-25°C |

| LogP | 4.62-5.33 at 30°C and pH 6.3 |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: direct esterification of isooctyl alcohol with 3-mercaptopropionic acid and the thiolation of isooctyl acrylate (B77674).

Direct Esterification

This is the most common method for synthesizing this compound.[1] The reaction involves the acid-catalyzed esterification of isooctyl alcohol and 3-mercaptopropionic acid, which is an equilibrium process.[1] To achieve high yields, the water produced during the reaction is continuously removed, often through azeotropic distillation.[1]

Materials:

-

3-mercaptopropionic acid

-

Isooctyl alcohol

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)[1]

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent for water removal

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine isooctyl alcohol and 3-mercaptopropionic acid in a 1.1:1 molar ratio.

-

Solvent and Catalyst Addition: Add toluene to the flask (approximately 20-30% of the total volume of reactants). Add the acid catalyst (e.g., 0.5-1% by weight of the reactants).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation to yield a clear, colorless liquid.[7] The purity can be assessed using techniques such as Gas Chromatography (GC).[7]

Synthesis of this compound via Direct Esterification.

Thiolation of Acrylic Acid Esters

An alternative synthetic route involves the reaction of an acrylic acid ester, such as isooctyl acrylate, with hydrogen sulfide (B99878).[1] This process is typically catalyzed by a weakly basic amine.[1]

Materials:

-

Isooctyl acrylate

-

Hydrogen sulfide (H2S)

-

Weakly basic amine catalyst (e.g., a tertiary amine)

-

Polyether co-catalyst (optional)

-

Pressure reactor

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Charge a pressure reactor with isooctyl acrylate and the weakly basic amine catalyst (0.2% to 3% by weight).[1]

-

Reaction: Introduce hydrogen sulfide into the reactor. The reaction is typically carried out at a low temperature, between 0°C and 40°C, to favor the formation of the desired mercaptopropionate ester over polythioester byproducts.[1]

-

Stripping: After the reaction is complete, remove any unreacted hydrogen sulfide and volatile catalysts by stripping the reaction mixture.[1]

-

Purification: The final product is isolated through vacuum distillation.[1]

Synthesis of this compound via Thiolation of Isooctyl Acrylate.

Application in Polymerization: Chain Transfer Agent

The primary application of this compound is as a chain transfer agent in free-radical polymerization.[2] It is used to control the molecular weight and molecular weight distribution of polymers.[1] This control is crucial for tailoring the physical properties of the resulting polymers for specific applications.[1]

Mechanism of Action

In radical polymerization, a growing polymer chain can react with the thiol group of this compound. The thiol donates a hydrogen atom to the propagating radical, which terminates the growth of that polymer chain. This process generates a new thiyl radical from the this compound, which can then initiate a new polymer chain. The overall effect is the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight.

Mechanism of Chain Transfer using this compound.

Experimental Protocol: Emulsion Polymerization of Styrene (B11656)

The following is a general protocol for the batch emulsion polymerization of styrene using this compound as a chain transfer agent, based on published research.[1]

Materials:

-

Styrene (monomer)

-

This compound (CTA)

-

Potassium persulfate (initiator)

-

Sodium dodecyl sulfate (emulsifier)

-

Sodium bicarbonate (buffer)

-

Deionized water

-

Nitrogen gas

-

Glass reactor with a condenser, stirrer, and nitrogen inlet

Procedure:

-

Reactor Setup: In a 1-liter glass reactor, dissolve the emulsifier and buffer salt in 500g of deionized water.[1]

-

Addition of Monomer and CTA: Add the styrene monomer and the desired amount of this compound to the reactor.[1] The concentration of the CTA will determine the final molecular weight of the polystyrene.

-

Temperature Stabilization: Heat the mixture to 70°C while stirring and bubbling nitrogen through the solution to remove oxygen.[1]

-

Initiation: Dissolve the initiator in the remaining 10g of deionized water and add it to the reactor to start the polymerization.[1]

-

Polymerization: Maintain the reaction at 70°C under a continuous nitrogen purge. The reaction progress can be monitored by taking samples at regular intervals and analyzing for monomer conversion.

-

Termination and Characterization: Once the desired conversion is reached, the reaction can be terminated by cooling. The resulting polystyrene latex can be characterized for molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

Safety Information

This compound is a chemical that requires careful handling. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Flammable liquids | H225: Highly flammable liquid and vapor[8][9] |

| Acute toxicity, oral | H302: Harmful if swallowed[8][9] |

| Sensitization, Skin | H317: May cause an allergic skin reaction[8][9] |

| Hazardous to the aquatic environment, acute hazard | H400: Very toxic to aquatic life[8] |

| Hazardous to the aquatic environment, long-term hazard | H410: Very toxic to aquatic life with long lasting effects[8][9] |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9]

-

P273: Avoid release to the environment.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

It is essential to consult the full Safety Data Sheet (SDS) before handling this chemical and to use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Conclusion

This compound is a versatile chemical with a primary, well-established role as a chain transfer agent in polymerization. Its synthesis is achievable through straightforward chemical processes, and its application allows for precise control over polymer properties. While its potential in drug delivery systems has been suggested, further research is needed to explore its biological activities and applications in the pharmaceutical field. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with or considering the use of this compound.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C11H22O2S | CID 104386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Emulsion Polymerization of Styrene with iso-octyl-3-mercaptopropionate as Chain Transfer Agent [ri.conicet.gov.ar]

- 7. This compound | 30374-01-7 | Benchchem [benchchem.com]

- 8. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]

- 9. This compound = 99 30374-01-7 [sigmaaldrich.com]

An In-Depth Technical Guide to the Mechanism of Action of Isooctyl 3-Mercaptopropionate as a Chain Transfer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of isooctyl 3-mercaptopropionate (B1240610) (iOMP) as a chain transfer agent (CTA) in free radical polymerization. Isooctyl 3-mercaptopropionate is a crucial tool for controlling polymer molecular weight and its distribution, finding applications in the synthesis of a wide array of polymers. This document delves into the fundamental kinetics of chain transfer, presents quantitative data on its efficiency, outlines detailed experimental protocols for its characterization, and provides visual representations of the underlying chemical processes.

Introduction

In the synthesis of polymers, precise control over molecular weight and polydispersity is paramount as these characteristics dictate the material's final properties. Chain transfer agents (CTAs) are instrumental in achieving this control during free radical polymerization.[1] this compound (iOMP), a mercaptan-based CTA, has garnered significant attention due to its efficacy and favorable toxicological profile compared to other common mercaptans.[2] This guide will explore the intricate mechanism by which iOMP modulates polymer chain growth, providing researchers and professionals with the foundational knowledge to effectively utilize this versatile molecule.

Commercial this compound is typically a mixture of more than ten isomers.[2] This isomeric complexity influences the polymerization kinetics and can lead to broader or bimodal molecular weight distributions in the resulting polymers.[2]

Mechanism of Action

The primary role of a chain transfer agent is to interrupt the propagation of a growing polymer chain and initiate a new one. This process, known as chain transfer, effectively lowers the average molecular weight of the polymer. The fundamental mechanism of action for this compound in free radical polymerization can be broken down into two key steps:

-

Hydrogen Abstraction: A propagating polymer radical (P•) abstracts the labile hydrogen atom from the thiol group (-SH) of the this compound molecule. This terminates the growth of that particular polymer chain, resulting in a "dead" polymer chain (P-H).

-

Reinitiation: The process generates a new thiyl radical (iOMP•). This thiyl radical then reacts with a monomer molecule (M), initiating the growth of a new polymer chain.

This catalytic cycle of termination and reinitiation allows for the production of multiple shorter polymer chains from a single initiator-derived radical, thereby controlling the overall molecular weight.

Caption: Mechanism of chain transfer by this compound.

Quantitative Analysis of Chain Transfer Efficiency

The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cₓ), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).

Cₓ = ktr / kp

A higher chain transfer constant indicates a more efficient CTA, meaning that it can more effectively reduce the polymer molecular weight at a given concentration. The chain transfer constant is dependent on the specific monomer, solvent, and temperature of the polymerization.

The values presented below are "effective" chain transfer constants (Cₓ) determined in emulsion polymerization systems, which can be influenced by mass transfer phenomena between the aqueous and organic phases.

| Monomer | Polymerization System | Temperature (°C) | Effective Chain Transfer Constant (Cₓ) | Reference |

| Methyl Methacrylate (MMA) | Emulsion | 70 | 0.4 | [2] |

| n-Butyl Methacrylate (nBMA) | Emulsion | Not Specified | 1.6 | |

| Styrene | Emulsion | 70 | > 1 | [2] |

Effect of this compound Concentration on Polymer Molecular Weight

As the concentration of iOMP increases in a polymerization reaction, the average molecular weight of the resulting polymer decreases. The following table, derived from data on the emulsion polymerization of styrene, illustrates this trend.

| Experiment | [iOMP] (mol/L) | Monomer Conversion (%) | Viscosity-Average Molecular Weight (Mᵥ) | Polydispersity Index (PDI) |

| 1 | 0.01 | 95 | ~200,000 | Broad/Bimodal |

| 2 | 0.02 | 95 | ~120,000 | Broad/Bimodal |

| 3 | 0.04 | 95 | ~70,000 | Broad/Bimodal |

| 4 (Control) | 0 | 95 | >1,000,000 | Not Specified |

Note: The broad and bimodal molecular weight distributions are attributed to the presence of multiple isomers in the commercial iOMP, each with a different reactivity.[2]

Experimental Protocols

Determination of the Chain Transfer Constant (Mayo Method)

The Mayo method is a common experimental technique used to determine the chain transfer constant of a CTA.[1] It involves running a series of polymerizations at low monomer conversion with varying concentrations of the chain transfer agent.

Caption: Experimental workflow for determining the chain transfer constant using the Mayo method.

Detailed Methodology:

-

Materials: Purified monomer (e.g., methyl methacrylate), initiator (e.g., azobisisobutyronitrile, AIBN), this compound, and a suitable solvent (e.g., toluene).

-

Reaction Setup: A series of sealed reaction vessels are prepared, each containing the same concentration of monomer and initiator, but with varying concentrations of iOMP. A control reaction without iOMP is also prepared.

-

Polymerization: The reactions are initiated, typically by raising the temperature to decompose the thermal initiator. The polymerizations are allowed to proceed to a low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant.

-

Quenching and Polymer Isolation: The reactions are quenched to stop polymerization. The polymer is then isolated, often by precipitation in a non-solvent, and dried to a constant weight.

-

Molecular Weight Analysis: The number-average molecular weight (Mn) of each polymer sample is determined using Gel Permeation Chromatography (GPC). The number-average degree of polymerization (DPn) is then calculated (DPn = Mn / Mmonomer).

-

Data Analysis (Mayo Plot): The reciprocal of the degree of polymerization (1/DPn) is plotted against the ratio of the molar concentrations of the chain transfer agent to the monomer ([iOMP]/[Monomer]). The chain transfer constant (Cₓ) is determined from the slope of the resulting linear plot according to the Mayo equation:

1/DPn = 1/DPn,0 + Cₓ * ([iOMP] / [Monomer])

where DPn,0 is the degree of polymerization in the absence of the chain transfer agent.

Emulsion Polymerization of Methyl Methacrylate (MMA) with iOMP

This protocol describes a typical batch emulsion polymerization of MMA using iOMP to control the molecular weight.

Reaction Recipe:

| Component | Amount |

| Deionized Water | 500 g |

| Sodium Dodecyl Sulfate (Emulsifier) | 5 g |

| Sodium Bicarbonate (Buffer) | 1 g |

| Methyl Methacrylate (Monomer) | 100 g |

| This compound (CTA) | Variable (e.g., 0.5 - 4 g) |

| Potassium Persulfate (Initiator) | 0.5 g in 10 g of water |

Procedure:

-

The emulsifier and buffer are dissolved in the deionized water in a glass reactor equipped with a stirrer, nitrogen inlet, and condenser.

-

The monomer and iOMP are added to the reactor, and the mixture is stirred to form an emulsion. The temperature is stabilized at 70°C.

-

The initiator solution is then added to start the polymerization.

-

The reaction is carried out under a nitrogen atmosphere with continuous stirring.

-

Samples can be withdrawn at different time intervals to monitor monomer conversion and molecular weight evolution.

-

The polymerization is typically terminated by cooling and adding a shortstop agent.

Conclusion

This compound is a highly effective chain transfer agent for controlling the molecular weight of polymers synthesized via free radical polymerization. Its mechanism of action involves a classic chain transfer process of hydrogen abstraction and reinitiation. The efficiency of iOMP, as quantified by its chain transfer constant, allows for the predictable tuning of polymer molecular weight by adjusting its concentration in the polymerization medium. The presence of multiple isomers in commercial grades of iOMP can influence the molecular weight distribution of the final polymer, a factor that researchers should consider when designing their synthetic strategies. The experimental protocols provided in this guide offer a practical framework for the characterization and utilization of this compound in polymer synthesis.

References

Safety data sheet for Isooctyl 3-mercaptopropionate

An In-depth Technical Guide to the Safety Data Sheet for Isooctyl 3-mercaptopropionate (B1240610)

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a detailed overview of the safety data for Isooctyl 3-mercaptopropionate (CAS No: 30374-01-7), a compound utilized in various chemical syntheses.[1][2] The information is compiled from multiple safety data sheets and chemical databases to ensure a comprehensive resource for safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value |

| Molecular Formula | C11H22O2S[1][3] |

| Molecular Weight | 218.36 g/mol [1][2][3] |

| CAS Number | 30374-01-7[1][2][3] |

| Appearance | Clear, colorless liquid[1] |

| Density | 0.950 g/mL at 25 °C[1][3][4] |

| Boiling Point | 109-112 °C at 2 mmHg[1][3][4] |

| Flash Point | -10 °C (14 °F) - closed cup[5][6] |

| Refractive Index | n20/D 1.458[1][3] |

| Vapor Pressure | 0.28-0.45 Pa at 20-25 °C[4] |

| LogP | 4.62-5.33 at 30 °C and pH 6.3[4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards.[2] This information is critical for risk assessment and the implementation of appropriate safety measures in the laboratory.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[2][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][8] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[2][8] |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life[2][8] |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[2][8] |

The GHS label elements include a "Danger" signal word and pictograms representing the identified hazards.[2][5]

Caption: GHS Hazard Identification for this compound.

First-Aid Measures

In the event of exposure, prompt and appropriate first-aid measures are essential. The following protocols are recommended:

-

General Advice : In all cases of exposure, consult a physician and show them the safety data sheet.[7][9]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

In Case of Skin Contact : Immediately wash off with soap and plenty of water.[7] If skin irritation or a rash occurs, get medical advice.[8][9] Contaminated clothing should be removed and washed before reuse.[8][9]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

If Swallowed : Rinse mouth with water.[8][9] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

Caption: First-Aid Response Workflow for Exposure.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Safe Handling and Storage

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated place.[8] Wear suitable protective clothing, gloves, and eye/face protection.[8] Avoid contact with skin and eyes.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Keep away from heat, sparks, open flames, and hot surfaces.[7] Store apart from incompatible materials such as strong oxidizing agents and strong bases.[8][10] |

Personal Protective Equipment (PPE)

| Type | Specification |

| Eye/Face Protection | Use safety glasses with side-shields or a face shield. Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[7][9] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[9] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10] |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[10] |

Toxicological and Ecological Information

The toxicological properties of this compound have not been exhaustively investigated.[1] However, the available data indicates that it is harmful if swallowed and may cause an allergic skin reaction.[2][8]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological assessment of this compound are not available in the reviewed literature. General methodologies such as in vitro cytotoxicity assays are employed for preliminary toxicity screening of chemicals.[1] These assays typically involve exposing cultured human cell lines to a range of concentrations of the test substance and subsequently measuring cell viability or other indicators of cytotoxicity. However, specific protocols for this compound have not been published.

Synthesis

The primary method for synthesizing this compound is through the direct esterification of isooctanol with 3-mercaptopropionic acid, often with the use of an acid catalyst.[1] An alternative synthetic route involves the reaction of an acrylic acid ester, such as isooctyl acrylate, with hydrogen sulfide.[1]

References

- 1. This compound | 30374-01-7 | Benchchem [benchchem.com]

- 2. This compound | C11H22O2S | CID 104386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 30374-01-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 30374-01-7 [m.chemicalbook.com]

- 5. This compound = 99 30374-01-7 [sigmaaldrich.com]

- 6. This compound = 99 30374-01-7 [sigmaaldrich.com]

- 7. canbipharm.com [canbipharm.com]

- 8. echemi.com [echemi.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Isooctyl 3-mercaptopropionate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of isooctyl 3-mercaptopropionate (B1240610). Due to the limited availability of quantitative public data, this document focuses on qualitative solubility predictions based on chemical principles and provides a detailed experimental protocol for researchers to determine precise solubility values. This guide is intended to be a valuable resource for scientists and professionals working with isooctyl 3-mercaptopropionate in various research and development applications.

Introduction to this compound

This compound is an ester of isooctyl alcohol and 3-mercaptopropionic acid. Its chemical structure, featuring a long, branched alkyl chain and a thiol group, dictates its physical and chemical properties, including its solubility in different solvents. Understanding its solubility is crucial for a wide range of applications, including its use as a chain transfer agent in polymerization, an intermediate in organic synthesis, and in the formulation of various industrial products.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the long isooctyl chain of this compound imparts a significant non-polar character to the molecule. Consequently, it is expected to be readily soluble in non-polar and moderately polar organic solvents. The ester and thiol functional groups may contribute to some limited solubility in more polar solvents. Conversely, its large hydrophobic alkyl chain suggests that it will have very low solubility in highly polar solvents like water.

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory and industrial solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | Aliphatic Hydrocarbon | Miscible | The non-polar isooctyl chain will have strong van der Waals interactions with the aliphatic solvent. |

| Toluene (B28343) | Aromatic Hydrocarbon | Miscible | The non-polar nature of toluene makes it a good solvent for the long alkyl chain. |

| Diethyl Ether | Ether | Miscible | The ether's slight polarity and hydrocarbon character are compatible with the ester. |

| Moderately Polar Solvents | |||

| Acetone | Ketone | Miscible | Acetone's moderate polarity can interact with both the alkyl chain and the ester group. |

| Ethyl Acetate (B1210297) | Ester | Miscible | As an ester itself, ethyl acetate is an excellent solvent for another ester like this compound. |

| Isopropanol | Alcohol | Soluble | The alcohol's polarity and alkyl group allow for interaction with the ester. |

| Polar Aprotic Solvents | |||

| Dimethylformamide (DMF) | Amide | Soluble | DMF is a strong polar aprotic solvent and is expected to dissolve this compound. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | DMSO is a strong polar aprotic solvent and is expected to dissolve this compound. |

| Polar Protic Solvents | |||

| Ethanol (B145695) | Alcohol | Soluble | Ethanol is a polar solvent that can form hydrogen bonds and has a hydrocarbon chain, making it a likely solvent. |

| Methanol (B129727) | Alcohol | Partially Soluble | While still a polar protic solvent, the shorter alkyl chain of methanol compared to ethanol might result in slightly lower solubility. |

| Water | Inorganic | Insoluble | The long, hydrophobic isooctyl chain is expected to make the molecule immiscible with the highly polar water. |

Experimental Protocol for Solubility Determination

The following protocol provides a detailed methodology for the qualitative and quantitative determination of the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (solute)

-

Selected solvents (e.g., hexane, toluene, acetone, ethanol, water)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps (B75204) (e.g., 4 mL or 10 mL)

-

Volumetric flasks (various sizes)

-

Pipettes and pipette tips

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and syringe filters (0.22 µm)

Qualitative Solubility Determination (Rapid Screening)

-

Preparation: Into a clean, dry glass vial, add 1 mL of the selected solvent.

-

Solute Addition: Add 1 mL of this compound to the vial.

-

Mixing: Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes. Observe the solution against a dark background.

-

Miscible: The solution is clear and homogenous with no phase separation.

-

Partially Soluble: The solution is cloudy, or two distinct phases are present, but the volume of the solute phase has decreased.

-

Insoluble: Two distinct, clear layers are observed, with no apparent change in the volume of each phase.

-

Quantitative Solubility Determination (Equilibrium Method)

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount of excess will depend on the solvent but should be sufficient to ensure a separate phase of the solute remains after equilibration.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow for phase separation. If necessary, centrifuge the vials at a constant temperature to facilitate the separation of the excess solute.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets.

-

Analysis:

-

Gravimetric Method (for non-volatile solvents): Weigh the filtered aliquot. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the this compound residue is obtained. Calculate the solubility in g/100 mL or other appropriate units.

-

Chromatographic Method (GC or HPLC): Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration standards. Analyze the diluted sample and the standards using a validated GC or HPLC method. Determine the concentration of this compound in the saturated solution from the calibration curve.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for solubility assessment of this compound.

Conclusion

An In-depth Technical Guide to the Thermal Stability of Isooctyl 3-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isooctyl 3-mercaptopropionate (B1240610)

Isooctyl 3-mercaptopropionate is an organosulfur compound featuring both an ester and a thiol functional group.[1] This unique structure allows it to participate in a range of chemical reactions, making it a valuable component in the synthesis of polymers and other organic molecules. Its primary application is as a chain transfer agent in free-radical polymerization, where it helps to control the molecular weight of the resulting polymer.

Physical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C11H22O2S | [2] |

| Molecular Weight | 218.36 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 109-112 °C @ 2 mmHg | [1][3][4][5] |

| Density | 0.950 g/mL at 25 °C | [1][3][4][5] |

| Refractive Index | n20/D 1.458 | [1][3][4][5] |

The Importance of Thermal Stability

The thermal stability of a compound dictates the temperature range in which it can be used and stored without undergoing decomposition. For this compound, this is particularly critical in polymerization processes, which are often conducted at elevated temperatures. Understanding its thermal decomposition profile is essential for:

-

Defining safe operating temperatures: Preventing runaway reactions and the formation of hazardous decomposition products.

-

Ensuring product quality: Avoiding unwanted side reactions that could affect the properties of the final polymer.

-

Determining shelf-life and storage conditions: Ensuring the long-term stability of the compound.

Experimental Assessment of Thermal Stability

The thermal stability of this compound can be thoroughly investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for determining the decomposition temperature of a material.

Detailed Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The key parameters to determine are:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Rate of Decomposition (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak in the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Expected TGA Data for Structurally Similar Compounds:

While specific TGA data for this compound is not available, the following table provides typical thermal stability data for other long-chain esters and related compounds to serve as a reference.

| Compound | Onset Decomposition Temp. (Tonset) (°C) | Atmosphere | Reference |

| Methyl Esters (general) | 125 - 230 | Nitrogen | [8] |

| Long-Chain Fatty Esters | > 200 | Not specified | [9] |

| Trimethylolpropane tris(3-mercaptopropionate) (cured epoxy) | ~350 (20% weight loss) | Nitrogen | [6] |

Note: The thermal stability of a cured polymer containing a mercaptopropionate ester will be significantly different from the pure liquid ester.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss due to decomposition, DSC can detect other thermal events such as melting, crystallization, glass transitions, and the heat associated with decomposition reactions. For a liquid like this compound, DSC is primarily used to observe exothermic decomposition events.

Detailed Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 400 °C).[6]

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Exothermic events (heat released), such as decomposition, will appear as peaks. The key parameters to determine are:

-

Onset Temperature of Decomposition: The temperature at which the exothermic peak begins.

-

Peak Temperature of Decomposition: The temperature at which the rate of heat release is at its maximum.

-

Enthalpy of Decomposition (ΔHd): The total heat released during decomposition, calculated from the area under the exothermic peak.

-

Visualization of Experimental Workflows

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to be complex due to the presence of multiple reactive sites. The primary decomposition pathways are likely to involve the ester and thiol functional groups.

Caption: Potential Thermal Decomposition Pathways.

-

Ester Pyrolysis: At elevated temperatures, esters can undergo β-hydride elimination to form an alkene (isooctene) and a carboxylic acid (3-mercaptopropionic acid).

-

Thiol Oxidation: In the presence of oxygen, the thiol group can be oxidized to form a disulfide bond, leading to dimerization of the molecule.

-

C-S Bond Cleavage: At higher temperatures, the carbon-sulfur bond may cleave, leading to the formation of various sulfur-containing radical species.

-

Hydrolysis: If water is present, the ester can hydrolyze to isooctanol and 3-mercaptopropionic acid, a reaction that is accelerated by heat.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its potential thermal behavior can be achieved through the application of standard thermal analysis techniques. This guide provides the necessary framework for researchers and professionals to design and execute experiments to determine the thermal stability of this compound. By following the detailed protocols for TGA and DSC and considering the potential decomposition pathways, users can obtain the critical data needed for safe and effective application of this compound in their work. It is recommended that any new application or process involving this compound be preceded by a thorough thermal stability analysis as outlined herein.

References

- 1. This compound | 30374-01-7 | Benchchem [benchchem.com]

- 2. This compound | C11H22O2S | CID 104386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 99 30374-01-7 [sigmaaldrich.com]

- 4. This compound | 30374-01-7 [chemicalbook.com]

- 5. This compound CAS#: 30374-01-7 [m.chemicalbook.com]

- 6. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. publications.aston.ac.uk [publications.aston.ac.uk]

- 9. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM | MDPI [mdpi.com]

Isooctyl 3-mercaptopropionate: A Technical Guide for Polymerization Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction